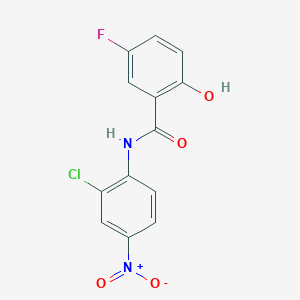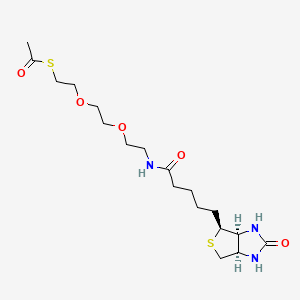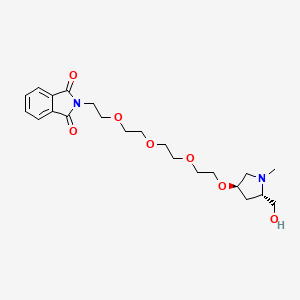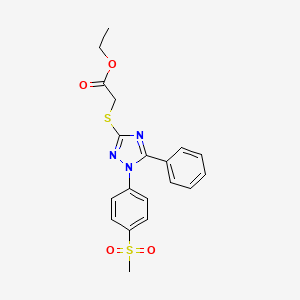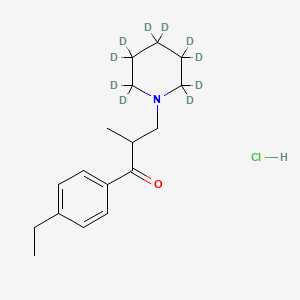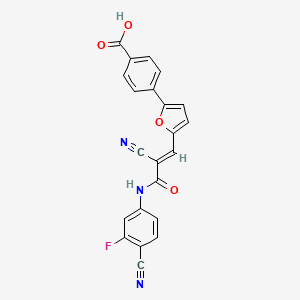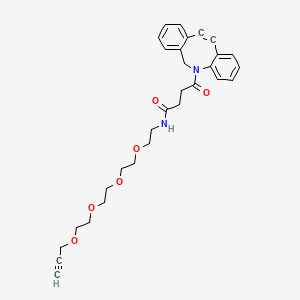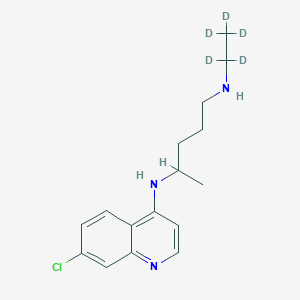
Desethyl chloroquine-D5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desethyl chloroquine-D5 is a deuterium-labeled derivative of desethyl chloroquine, which is a major metabolite of chloroquine. Chloroquine is a well-known antimalarial drug that has been used for decades to treat malaria and other diseases. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and drug metabolism.
准备方法
Synthetic Routes and Reaction Conditions
Desethyl chloroquine-D5 can be synthesized through the deuteration of desethyl chloroquine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The synthesis typically involves the following steps:
Deuteration of Chloroquine: Chloroquine is subjected to deuteration using deuterated reagents such as deuterium gas or deuterated solvents.
Desethylation: The deuterated chloroquine undergoes a desethylation reaction to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to verify the deuterium content and the absence of impurities.
化学反应分析
Types of Reactions
Desethyl chloroquine-D5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions where the chloro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: N-oxides of this compound.
Reduction Products: Secondary amines.
Substitution Products: Compounds with various functional groups replacing the chloro group.
科学研究应用
Desethyl chloroquine-D5 has a wide range of applications in scientific research:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of chloroquine and its metabolites.
Drug Metabolism: It helps in understanding the metabolic pathways of chloroquine and its derivatives.
Biomedical Research: It is used in studies related to malaria, autoimmune diseases, and other conditions treated with chloroquine.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques.
作用机制
Desethyl chloroquine-D5, like chloroquine, exerts its effects by interfering with lysosomal activity and autophagy. It accumulates in lysosomes and other acidic compartments within cells, leading to the inhibition of lysosomal enzymes. This disruption affects various cellular processes, including the degradation of cellular components and the modulation of immune responses. The molecular targets include toll-like receptors and other signaling pathways involved in inflammation and immune regulation.
相似化合物的比较
Similar Compounds
Chloroquine: The parent compound with antimalarial properties.
Hydroxychloroquine: A derivative of chloroquine with similar therapeutic uses.
Desethyl chloroquine: The non-deuterated form of desethyl chloroquine-D5.
Bisdesethyl chloroquine: Another metabolite of chloroquine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug metabolism research, offering insights that are not possible with non-deuterated compounds.
属性
分子式 |
C16H22ClN3 |
|---|---|
分子量 |
296.85 g/mol |
IUPAC 名称 |
4-N-(7-chloroquinolin-4-yl)-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i1D3,3D2 |
InChI 键 |
MCYUUUTUAAGOOT-WNWXXORZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
规范 SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


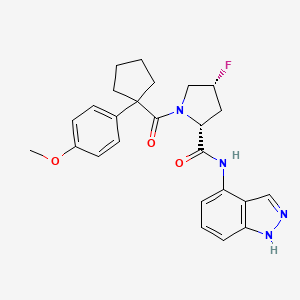
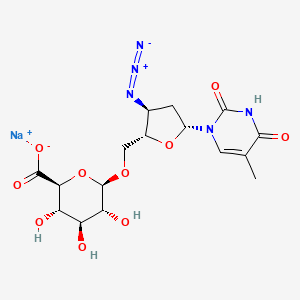
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
